D-Ribofuranose, 1,5-bis(dihydrogen phosphate)

Catalog No.
S1557723
CAS No.
14689-84-0
M.F
C5H12O11P2
M. Wt
310.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Ribofuranose, 1,5-bis(dihydrogen phosphate)

CAS Number

14689-84-0

Product Name

D-Ribofuranose, 1,5-bis(dihydrogen phosphate)

IUPAC Name

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

InChI

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1

InChI Key

AAAFZMYJJHWUPN-SOOFDHNKSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Synonyms

ribose-1,5-bisphosphate, ribose-1,5-diphosphate

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Photosynthesis:

  • Carbon Fixation: RuBP plays a central role in the Calvin Cycle, the light-independent stage of photosynthesis, where atmospheric CO2 is fixed into organic molecules. RuBP acts as the acceptor molecule for CO2, forming an unstable intermediate that eventually splits into two molecules of glyceraldehyde 3-phosphate (G3P), the first stable product of the cycle .
  • Regulation of Photosynthesis: The concentration of RuBP is a vital factor in regulating the rate of photosynthesis. Enzymes like RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) utilize RuBP, and its availability determines the efficiency of CO2 fixation .

Carbohydrate Metabolism:

  • Gluconeogenesis: RuBP can be converted into glucose-6-phosphate through a series of enzymatic reactions in the gluconeogenesis pathway. This pathway allows organisms to synthesize glucose from non-carbohydrate precursors like lactate and pyruvate, maintaining blood sugar levels .
  • Pentose Phosphate Pathway: RuBP serves as a substrate in the pentose phosphate pathway, a branch of the carbohydrate metabolism process. This pathway generates pentose sugars like ribose, essential for the synthesis of nucleotides and nucleic acids like DNA and RNA .

Research Applications beyond Metabolism:

  • Biomarker for Photosynthetic Activity: RuBP levels can be used as a biomarker to assess the photosynthetic activity of plants and algae. This information is valuable in studies related to plant physiology, environmental monitoring, and biofuel production .
  • Drug Discovery: Understanding the enzymes involved in RuBP metabolism is crucial for developing drugs targeting specific pathways in diseases like diabetes and cancer. Studying RuBP's role in these processes can pave the way for novel therapeutic strategies .

D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as D-ribose 1,5-bisphosphate, is a sugar phosphate compound that plays a crucial role in various biochemical processes. It has the molecular formula C5_5H12_{12}O11_{11}P2_2 and a molecular weight of approximately 310.09 g/mol. The compound features two phosphate groups attached to the ribofuranose sugar at the 1 and 5 positions, which are essential for its biological functions. Its structure allows it to participate in metabolic pathways, particularly in the synthesis and utilization of nucleotides and nucleic acids .

D-Ribose 1,5-bisphosphate acts as an intermediate metabolite in the pentose phosphate pathway. This pathway plays a critical role in:

  • Nucleotide synthesis: As mentioned earlier, D-Ribose 1,5-bisphosphate is converted to PRPP, which donates the activated ribose sugar for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA [].
  • Production of NADPH: The pentose phosphate pathway also generates NADPH, a potent reducing agent essential for various cellular processes like fatty acid synthesis and antioxidant defense mechanisms [].

  • Phosphorylation Reactions: The compound can undergo phosphorylation to form other nucleotide derivatives. This reaction is critical in the synthesis of ribonucleotides and deoxyribonucleotides.
  • Hydrolysis: In aqueous solutions, D-ribofuranose, 1,5-bis(dihydrogen phosphate) can be hydrolyzed to release inorganic phosphates and ribose sugars. This reaction is significant for energy transfer within cells.
  • Enzymatic Reactions: Various enzymes catalyze reactions involving D-ribofuranose, 1,5-bis(dihydrogen phosphate), including ribulose bisphosphate carboxylase/oxygenase (RuBisCO), which plays a key role in the Calvin cycle of photosynthesis.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exhibits several biological activities:

  • Metabolic Role: It serves as an intermediate in the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular metabolism.
  • Energy Transfer: The compound participates in ATP (adenosine triphosphate) synthesis, contributing to cellular energy currency.
  • Regulatory Functions: It may play a role in regulating metabolic pathways by acting as a signaling molecule or cofactor in enzymatic reactions.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) can be synthesized through various methods:

  • Chemical Synthesis: Chemical methods involve the phosphorylation of D-ribose using phosphoric acid or other phosphorylating agents under controlled conditions to yield D-ribofuranose, 1,5-bis(dihydrogen phosphate).
  • Biological Synthesis: Enzymatic pathways in cells can produce this compound through the action of specific kinases that phosphorylate ribose sugars.
  • Total Synthesis Approaches: Advanced synthetic strategies may involve multi-step processes that construct the ribofuranose structure while incorporating phosphate groups.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) has several applications:

  • Biochemical Research: It is widely used in research related to metabolic pathways and enzyme kinetics.
  • Pharmaceuticals: Due to its role in nucleotide metabolism, it may have potential applications in drug development targeting metabolic disorders.
  • Agriculture: The compound could be utilized as a supplement in plant growth formulations to enhance photosynthetic efficiency.

Studies on D-ribofuranose, 1,5-bis(dihydrogen phosphate) have shown its interactions with various biomolecules:

  • Enzyme Interactions: It interacts with enzymes such as ribulose bisphosphate carboxylase/oxygenase and other kinases that facilitate its phosphorylation and utilization.
  • Nucleotide Binding: The compound can bind to nucleotide triphosphates and diphosphates, influencing their availability and function within cells.
  • Signal Transduction Pathways: Its involvement in metabolic signaling pathways suggests potential interactions with cellular receptors and other signaling molecules.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) shares similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
D-Ribulose 1,5-bisphosphateSugar PhosphateKey intermediate in photosynthesis; involved in carbon fixation.
Adenosine triphosphateNucleotide TriphosphateCentral role in energy transfer; contains adenine base.
Guanosine triphosphateNucleotide TriphosphateInvolved in protein synthesis and signal transduction; contains guanine base.
D-RiboseSugarPrecursor for nucleotides; lacks phosphate groups.

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is unique due to its dual phosphate groups at positions 1 and 5 on the ribofuranose sugar structure. This configuration distinguishes it from other sugar phosphates and nucleotides by enhancing its role in metabolic processes and energy transfer mechanisms .

Physical Description

Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

309.98548519 g/mol

Monoisotopic Mass

309.98548519 g/mol

Heavy Atom Count

18

Wikipedia

Alpha-D-ribose 1,5-bisphosphate

Dates

Modify: 2023-08-15

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